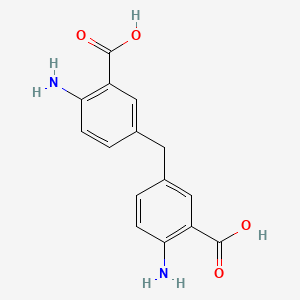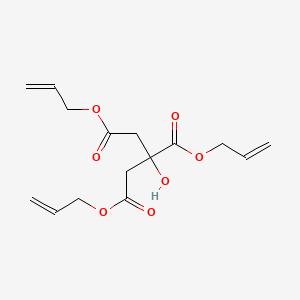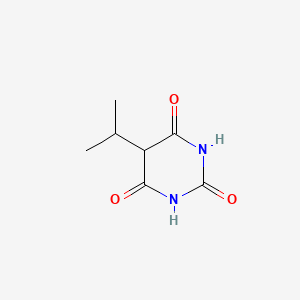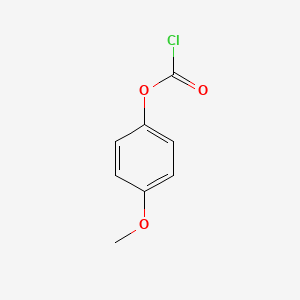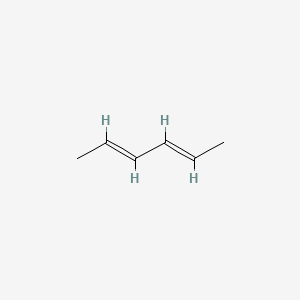
Samarium carbonate
Übersicht
Beschreibung
Samarium Carbonate is a compound of Samarium, a silvery-white rare earth metal . It is used in various applications such as in the synthesis of other samarium compounds .
Synthesis Analysis
Nano-sized Sm³⁺ carbonate particles were prepared through a chemical precipitation reaction in aqueous media. The reaction involved admixing streams of Sm³⁺ ion solutions with CO₃²⁻ solutions . The synthesis route was optimized through the Taguchi robust statistical design and effective parameters like the concentration of the ion solutions, flow rate of Sm³⁺ feed, and reactor temperature on the size of synthesized this compound particles were evaluated .
Molecular Structure Analysis
The chemical composition and structure of the nano-sized this compound and oxide particles were studied through X-ray diffraction, scanning electron microscopy, thermal analysis, and FT-IR spectroscopy .
Chemical Reactions Analysis
The synthesized nano-particles were evaluated in terms of their photo-catalytic effects in the UV-induced degradation of methyl orange (MO) .
Physical And Chemical Properties Analysis
Samarium is a moderately hard metal which has a silvery appearance. It has a melting point of 1072°C (1962°F) and a boiling point of 1900°C (3450°F). Samarium has a solid phase density of 7.52 g/cm³ and a liquid or molten phase density of 7.16 g/cm³ .
Wissenschaftliche Forschungsanwendungen
1. Electrolyte for Solid Oxide Fuel Cells (SOFCs)
Samarium carbonate plays a significant role in the development of solid oxide fuel cells (SOFCs). Samarium-doped ceria is a key electrolyte in SOFCs, where this compound is used to lower the sintering temperature and to enhance performance. The incorporation of samarium into ceria results in fine grain sizes and a retardation of densification and grain growth. This modification leads to better fuel cell performance due to the improved ionic conductivity and electrochemical properties of the resultant ceramics (Li, Ikegami, & Mori, 2004).
2. Catalysts and Metal Alloys
Samarium is used as a catalyst in various applications, as well as in the formation of metal alloys. It's also employed in neutron absorption in nuclear reactors. In the field of catalysts and alloys, samarium's unique properties, such as its ability to form stable compounds and its magnetic characteristics, are highly valued. The synthesis and applications of samarium acetate, derived from this compound, are particularly noteworthy in these areas (Pedreira Filho & Queiroz, 2021).
3. Nanotechnology and Material Science
This compound has been explored in the field of nanotechnology and material science, especially in the encapsulation of samarium compounds into carbon nanotubes. This has implications for developing next-generation radiopharmaceuticals and other advanced materials. The creation of anhydrous samarium(III) chloride from samarium(III) oxide exemplifies the innovative use of samarium in material science applications (Martinčić et al., 2016).
4. Chemical Synthesis and Pharmaceutical Applications
This compound finds applications in chemical synthesis processes. It's used in the production of pharmaceuticals and in the development of improved workup procedures for chemical reactions, showcasing its versatility in various chemical processes (Schwaebe & Little, 1997).
5. Environmental Applications
The use of this compound in environmental applications is evident in the study of its speciation and bioavailability in the presence of natural organic matter. This research is crucial for assessing the environmental impact of rare earth elements like samarium, which is increasingly used in high-technology applications (Rowell, Fillion, Smith, & Wilkinson, 2018).
Wirkmechanismus
Target of Action
It has been used in various applications such as photo-catalysts , where it interacts with light to induce chemical reactions .
Mode of Action
The mode of action of samarium carbonate is primarily physical rather than biological. As a photo-catalyst, this compound can absorb light and use this energy to drive chemical reactions .
Biochemical Pathways
When used as a photo-catalyst, it can influence a variety of chemical reactions, including the degradation of organic pollutants . This can indirectly affect various biochemical processes by removing potentially harmful substances from the environment .
Pharmacokinetics
Its bioavailability and distribution within the body would depend on factors such as its physical form, the route of administration, and individual patient characteristics . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action as a photo-catalyst is the degradation of organic pollutants . When exposed to light, this compound can facilitate reactions that break down these pollutants into less harmful substances . This can help to reduce the concentration of pollutants in the environment .
Action Environment
The action of this compound as a photo-catalyst is heavily influenced by environmental factors. Light is a crucial factor, as the photo-catalytic activity of this compound depends on its ability to absorb light . Other factors, such as the presence of pollutants and the pH of the environment, can also affect the efficiency of this compound as a photo-catalyst .
Its ability to facilitate the degradation of organic pollutants can make it a valuable tool in environmental protection efforts .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Samarium carbonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. For instance, this compound can act as a catalyst in the oxidative coupling of methane, a reaction involving enzymes that facilitate the conversion of methane to ethylene . The nature of these interactions often involves the binding of samarium ions to active sites on enzymes, altering their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of certain kinases, which are crucial for signal transduction in cells . This modulation can lead to changes in gene expression patterns, impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding of samarium ions to biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its catalytic activity . Long-term exposure to this compound in in vitro and in vivo studies has also revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the impact of this compound becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, affecting metabolic flux and metabolite levels . These interactions can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Samarium ions can be transported across cell membranes through ion channels and transporters, leading to their accumulation in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to proteins, affecting its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, samarium ions may localize to the mitochondria, where they can impact mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
samarium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFMLDHLOYOQJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2(CO3)3, C3O9Sm2 | |
| Record name | Samarium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890603 | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5895-47-6, 25880-71-1 | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025880711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes samarium carbonate a potential candidate for hepatic radioembolization?
A1: this compound, specifically 153this compound [], can be incorporated into polymethacrylate microspheres. These microspheres emit both beta radiation for therapeutic purposes and gamma radiation for diagnostic imaging after the procedure. This dual functionality makes them promising as theragnostic agents for treating liver cancer [].
Q2: How is 153this compound incorporated into the polymethacrylate microspheres?
A2: The 153this compound is formed in situ within the pores of pre-existing polymethacrylate microspheres. This method simplifies the production process and results in microspheres with a mean diameter of approximately 29.30 ± 0.18 µm [].
Q3: How stable is 153this compound within the polymethacrylate microspheres?
A3: Neutron activation doesn't alter the chemical structure of the microspheres, ensuring the 153this compound remains integrated. Importantly, the 153Samarium retention rate in these microspheres exceeds 98% over 120 hours in human blood plasma, significantly higher than conventional radiolabeling methods [].
Q4: Besides radioembolization, are there other applications of this compound?
A4: Yes, this compound plays a crucial role in separating samarium from other metals like zinc. This separation process involves using ammonium bicarbonate to precipitate this compound from a mixed solution containing zinc chloride, samarium chloride, and ammonium chloride [].
Q5: Can you explain the crystal structure of samarium sesquioxide (Sm2O3) obtained from this compound?
A5: Samarium sesquioxide, a product of this compound thermal decomposition, exhibits a cubic bixbyite structure. Neutron diffraction studies using isotopically enriched 154Sm2O3 have helped determine the precise oxygen atom positions within this structure. The cubic unit cell (space group Ia3̅) has a lattice parameter 'a' of 1092.77(6) pm [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

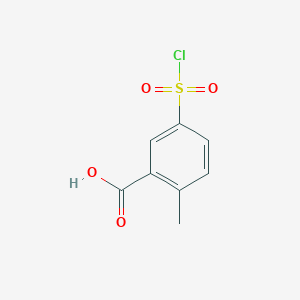
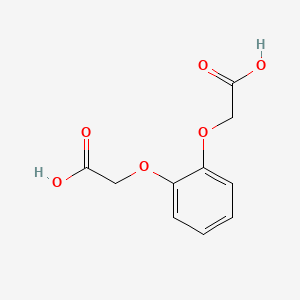
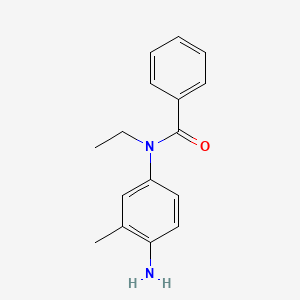
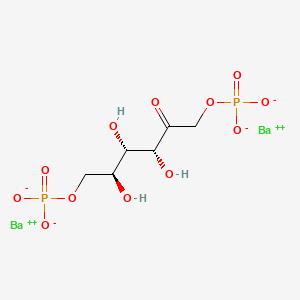
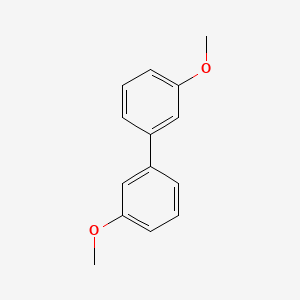
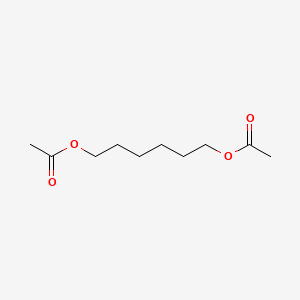
![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)

